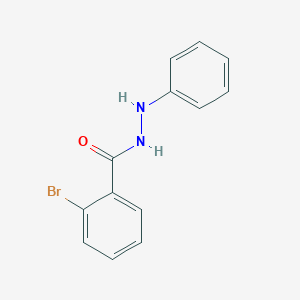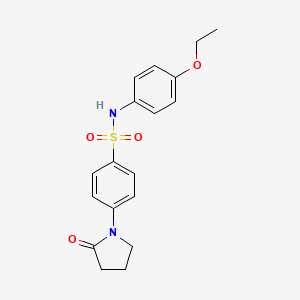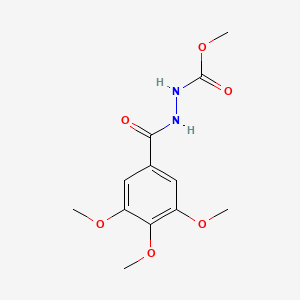![molecular formula C16H16N4O3S B5706842 ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)
ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate, also known as EPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EPPB is a small molecule that has been synthesized and studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate inhibits DHODH by binding to the active site of the enzyme and preventing the conversion of dihydroorotate to orotate, which is a key step in the de novo synthesis of pyrimidines. This inhibition leads to a depletion of pyrimidine nucleotides in the cell, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting DHODH, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and enhance the regeneration of axons in the central nervous system. ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has also been shown to have a low toxicity profile in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its small size, low toxicity profile, and ability to inhibit DHODH. However, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other enzymes and proteins.
Orientations Futures
There are several future directions for the study of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate. One direction is to further investigate the potential applications of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate in cancer research, infectious disease research, and neuroscience research. Another direction is to develop more potent and selective DHODH inhibitors based on the structure of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate. Additionally, further studies are needed to investigate the potential side effects of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate in vivo and to optimize its pharmacokinetic properties for clinical use.
Conclusion
ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate is a small molecule that has gained attention in scientific research due to its potential applications in various fields. ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate inhibits DHODH by binding to the active site of the enzyme and preventing the conversion of dihydroorotate to orotate, which ultimately leads to a depletion of pyrimidine nucleotides in the cell. ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its small size, low toxicity profile, and ability to inhibit DHODH. However, further studies are needed to investigate the potential side effects of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate in vivo and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate can be synthesized using a simple two-step process. The first step involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-pyridinyl chloride. The second step involves the reaction of 2-pyridinyl chloride with hydrazine hydrate to form 2-(2-pyridinyl)hydrazine. The final step involves the reaction of 2-(2-pyridinyl)hydrazine with ethyl 4-aminobenzoate and carbon disulfide to form ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate.
Applications De Recherche Scientifique
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been studied for its potential applications in various fields, including cancer research, infectious disease research, and neuroscience research. In cancer research, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to inhibit the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. In infectious disease research, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to inhibit the replication of several viruses, including Zika virus, dengue virus, and chikungunya virus. In neuroscience research, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to enhance the regeneration of axons in the central nervous system.
Propriétés
IUPAC Name |
ethyl 4-[(pyridine-2-carbonylamino)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-2-23-15(22)11-6-8-12(9-7-11)18-16(24)20-19-14(21)13-5-3-4-10-17-13/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWFGZOPXSJNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)



![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)
![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)

![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)


![5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid](/img/structure/B5706814.png)
![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)
